{[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine
Description
This compound is a fluorinated pyrrolidine derivative featuring a pyrimidin-4-yl substituent and a methylamine side chain. Its stereochemistry (2S,4S) and fluorine atom at the 4-position enhance conformational rigidity and metabolic stability, traits critical in drug design . The compound is commercially available (CAS: 1820580-60-6) for research use .
Properties
IUPAC Name |
1-[(2S,4S)-4-fluoro-1-pyrimidin-4-ylpyrrolidin-2-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4/c1-12-5-9-4-8(11)6-15(9)10-2-3-13-7-14-10/h2-3,7-9,12H,4-6H2,1H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEDSCZDHJPPRI-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC(CN1C2=NC=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1C[C@@H](CN1C2=NC=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1803562-41-5 (also identified as 1820579-92-7) |
| Molecular Formula | C₁₀H₁₅FN₄ |
| Molecular Weight | 210.25 g/mol |
| SMILES Code | CNCC1N(C2=NC=NC=C2)CC(F)C1 |
| MDL Number | MFCD28397577 |
| Appearance | Not specified in literature |
| Stereochemistry | Contains (2S,4S) configuration |
The compound features a pyrimidine ring linked to a pyrrolidine moiety, with specific stereochemistry at the 2 and 4 positions of the pyrrolidine ring. The (2S,4S) configuration indicates both stereogenic centers have the S absolute configuration, which must be carefully controlled during synthesis.
General Synthetic Approaches
The synthesis of this compound typically involves complex organic chemistry reactions, including the formation of both the pyrimidine and pyrrolidine rings with precise stereocontrol. Several strategic approaches can be employed for its preparation.
Retrosynthetic Analysis
Three primary retrosynthetic strategies can be considered:
- Construction of the pyrrolidine ring with predetermined stereochemistry, followed by N-pyrimidinylation and methylamination
- Functionalization of a preformed chiral pyrrolidine scaffold
- Stereoselective fluorination of appropriate pyrrolidine precursors
Each approach offers distinct advantages depending on available starting materials and required stereochemical control.
Key Synthetic Routes
Stereoselective Approach via Chiral Pyrrolidine Precursors
This approach utilizes chiral pyrrolidine derivatives as key starting materials. The synthesis pathway typically involves:
- Preparation of a (2S,4S)-4-fluoro-pyrrolidine-2-methanol derivative
- Conversion of the hydroxyl group to an appropriate leaving group
- Methylamination to introduce the methylamine moiety
- N-pyrimidinylation of the pyrrolidine nitrogen
This method leverages established pyrrolidine chemistry and allows for controlled introduction of the critical functional groups.
Condensation-Based Synthetic Route
Evidence from patent literature suggests an alternative approach involving condensation reactions:
Step 1: Condensation between 5-methyl-pyrimidin-2-methylamine and appropriate cyanohydrin
Step 2: Subsequent modifications to introduce the fluorine atom and establish stereochemistry
This method, while requiring multiple transformations to achieve the target compound, builds upon established condensation chemistry principles.
Nucleophilic Aromatic Substitution Approach
Another viable synthetic route involves:
- Preparation of appropriately functionalized (2S,4S)-4-fluoro-pyrrolidine-2-methylamine
- Nucleophilic aromatic substitution with 4-halopyrimidine
- Selective methylation of the primary amine
This approach takes advantage of the nucleophilicity of the pyrrolidine nitrogen and can be efficient when suitable halopyrimidines are available.
Reaction Conditions and Optimization
The successful synthesis of this compound requires careful control of reaction conditions to ensure both chemical yield and stereochemical integrity.
Stereocontrol Methods
Maintaining the desired (2S,4S) configuration requires specific attention to:
- Starting with appropriate chiral precursors (chiral pool approach)
- Utilizing stereoselective reagents and catalysts
- Employing reaction conditions that minimize epimerization
- Temperature control to prevent racemization at critical steps
Research indicates that lower temperatures (-20°C to 0°C) during key transformations can significantly improve stereoselectivity.
Purification and Characterization
Purification Strategies
Purification of this compound and its synthetic intermediates typically employs:
- Column chromatography (silica gel)
- Recrystallization from appropriate solvents
- Preparative HPLC for final-stage purification
- Formation of crystalline salts for isolation of pure material
For industrial-scale production, more efficient methods such as continuous chromatography or crystallization-based approaches may be preferred.
Analytical Characterization
Comprehensive characterization of the final compound and intermediates is essential to confirm structure and purity:
| Analytical Method | Purpose | Key Parameters |
|---|---|---|
| ¹H NMR | Structure confirmation | Chemical shifts of pyrrolidine, pyrimidine, and methyl protons |
| ¹³C NMR | Carbon framework verification | Characteristic carbon signals, including C-F coupling |
| ¹⁹F NMR | Fluorine incorporation and position | Chemical shift and coupling patterns |
| Mass Spectrometry | Molecular weight confirmation | M+ ion at m/z 210.25 |
| Chiral HPLC | Enantiomeric purity assessment | Separation of (2S,4S) from potential diastereomers |
| Optical Rotation | Stereochemical configuration | Specific rotation value [α]D |
Scalable Synthesis Considerations
For larger-scale preparation of this compound, several additional factors must be considered.
Starting Material Selection
The choice of starting materials significantly impacts both the efficiency and cost-effectiveness of large-scale synthesis. Considerations include:
- Commercial availability of chiral building blocks
- Cost and handling of fluorinating reagents
- Stability and safety profiles of reactive intermediates
Current literature indicates that spirocyclic pyrrolidine precursors may offer advantages for multigram preparation of substituted pyrrolidines with defined stereochemistry.
Process Optimization
For industrial applications, process optimization focuses on:
- Minimizing the number of synthetic steps
- Reducing the use of chromatographic purifications
- Employing more environmentally friendly solvents and reagents
- Developing robust crystallization protocols for final product isolation
These considerations become increasingly important when scaling from laboratory to industrial production.
Alternative Approaches and Recent Developments
Research into the synthesis of complex pyrrolidine derivatives continues to evolve, with several innovative approaches recently reported in the literature.
Catalytic Methods
Emerging catalytic methods that may be applicable to the synthesis of this compound include:
- Transition metal-catalyzed C-H functionalization
- Organocatalytic approaches to stereoselective pyrrolidine synthesis
- Photocatalytic methods for selective fluorination
These approaches potentially offer more direct synthetic routes with improved atom economy.
Biocatalytic Approaches
Enzymatic methods represent an emerging area for the stereoselective synthesis of pyrrolidine derivatives:
- Transaminase-catalyzed transformations
- Lipase-mediated kinetic resolutions
- Engineered enzymes for stereoselective C-F bond formation
While these approaches are still developing, they offer promising alternatives for green synthesis of stereochemically complex compounds.
Challenges and Considerations
The synthesis of this compound presents several distinct challenges:
- Maintaining stereochemical integrity throughout multi-step syntheses
- Selective functionalization of the pyrrolidine nitrogen in the presence of other nucleophilic sites
- Controlled introduction of the methylamine functionality
- Safe handling of potentially hazardous fluorinating reagents
- Development of scalable procedures with minimal chromatographic purifications
Addressing these challenges requires careful selection of synthetic routes and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its fluorine atom can serve as a probe in NMR spectroscopy to investigate binding sites and molecular dynamics.
Medicine
In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of {[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and specificity, while the pyrimidine moiety may interact with nucleic acids or proteins. These interactions can modulate biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Structural Modifications and Key Features
The table below compares the target compound with structurally related molecules from the evidence:
Physicochemical and Pharmacological Insights
- Fluorine vs.
- Pyrimidine vs. Oxadiazole : The pyrimidin-4-yl group in the target compound offers π-π stacking opportunities in enzyme active sites, whereas oxadiazole (CAS: 1807941-78-1) introduces polarity and metabolic resistance .
- Biological Activity : Pyrido-pyrimidine analogs (e.g., CAS: 1499162-60-5) show kinase inhibitory activity, suggesting the target compound may share similar mechanisms . LY2811376’s thiazine-pyrimidine hybrid highlights the importance of ring systems in crossing the blood-brain barrier .
Biological Activity
{[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine is a novel compound with significant potential in medicinal chemistry. Its unique structure, characterized by a fluorinated pyrrolidine ring and a pyrimidine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, supported by data tables and research findings.
- Molecular Formula : C10H15FN4
- Molecular Weight : 210.256 g/mol
- CAS Number : 1820579-92-7
- IUPAC Name : 1-[(2S,4S)-4-fluoro-1-pyrimidin-4-ylpyrrolidin-2-yl]-N-methylmethanamine
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent.
Research indicates that this compound interacts with specific biological targets through:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : The compound shows affinity for certain receptors, influencing cellular signaling pathways.
Comparative Biological Activity
A comparative analysis of structurally similar compounds reveals the unique properties of this compound.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrrolidine Derivative A | Fluorinated pyrrolidine | Anticancer |
| Pyrimidine Derivative B | Substituted pyrimidine | Antiviral |
| Fluorinated Amine C | Amino group with fluorine | CNS effects |
| {[(2S,4S)-4-fluoro...} | Fluorinated pyrrolidine + pyrimidine | Potential multi-target effects |
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
-
Anticancer Activity :
- A study demonstrated that derivatives of {[(2S,4S)-4-fluoro...} exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
-
Antiviral Properties :
- In vitro assays showed that the compound inhibited viral replication in specific models, highlighting its antiviral capabilities.
-
CNS Effects :
- Research indicated that this compound could modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.
Q & A
Q. What are the key considerations for synthesizing fluorinated pyrrolidine-pyrimidine hybrids like [(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine?
- Methodological Answer : Synthesis typically involves cyclocondensation reactions. For example, fluorinated pyrrolidine intermediates can be prepared via stereoselective fluorination using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions . The pyrimidine ring is introduced via nucleophilic substitution or cross-coupling (e.g., Buchwald-Hartwig amination) using palladium catalysts. Critical parameters include temperature control (−78°C for fluorination) and chiral resolution (e.g., chiral HPLC) to maintain (2S,4S) stereochemistry .
Q. How is the stereochemical integrity of the (2S,4S) configuration validated during synthesis?
- Methodological Answer : Chiral purity is confirmed via:
- NMR : Vicinal coupling constants (e.g., ) in H NMR to assess diastereomeric ratios .
- Circular Dichroism (CD) : Detects optical activity of fluorinated pyrrolidines .
- X-ray Crystallography : Definitive confirmation of absolute configuration, as seen in structurally similar spirocyclic compounds .
Q. What analytical techniques are essential for characterizing fluorinated pyrrolidine-pyrimidine derivatives?
- Methodological Answer :
- Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., ESI-HRMS with <2 ppm error) .
- Multinuclear NMR : NMR detects fluorine environments (δ −200 to −220 ppm for CF groups) .
- IR Spectroscopy : Identifies C-F stretches (1100–1142 cm) and amine N-H bonds (3450–3482 cm) .
Advanced Research Questions
Q. How does the fluorine substitution at the pyrrolidine 4-position influence biological activity?
- Methodological Answer : Fluorine enhances metabolic stability and bioavailability by reducing CYP450-mediated oxidation. Comparative studies using non-fluorinated analogs (e.g., replacing F with H or CH) show:
- Increased Binding Affinity : Fluorine’s electronegativity improves hydrogen bonding with target proteins (e.g., kinase ATP pockets) .
- Pharmacokinetic Profiling : Microsomal stability assays (human liver microsomes) demonstrate 2.5-fold longer half-life for fluorinated vs. non-fluorinated derivatives .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites in plasma .
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies off-target interactions in vivo .
- Dose-Adjusted Comparisons : Normalize in vitro IC values to in vivo plasma exposure (AUC) using PK/PD modeling .
Q. How are computational methods applied to predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to dopamine D1 receptors (docking scores <−9.0 kcal/mol suggest high affinity) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Models : Predict cytotoxicity (e.g., IC <10 μM) using descriptors like LogP and polar surface area .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
